Fumaric Acid Monoethyl-d5 Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

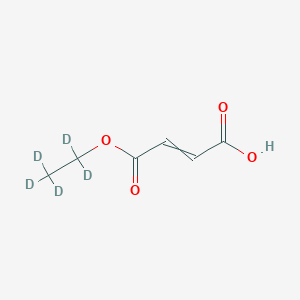

Fumaric Acid Monoethyl-d5 Ester: is a deuterated form of fumaric acid monoethyl ester. This compound is characterized by the presence of five deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula C6H3D5O4 and is known for its stability and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fumaric Acid Monoethyl-d5 Ester typically involves the esterification of fumaric acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

Fumaric Acid+Ethanol-d5→Fumaric Acid Monoethyl-d5 Ester+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure the efficient separation of the ester from the reaction mixture. The purity of the final product is typically ensured through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions: Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fumaric acid.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Fumaric acid monoethyl alcohol.

Substitution: Various substituted fumaric acid derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Fumaric Acid Monoethyl-d5 Ester is widely used in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features. It is also used as a reference standard in various analytical techniques.

Biology: In biological research, the compound is used to study metabolic pathways involving fumaric acid and its derivatives. It serves as a tracer in metabolic studies due to its deuterium labeling.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other chemical intermediates. Its unique properties make it valuable in the production of high-performance materials.

作用機序

The mechanism of action of Fumaric Acid Monoethyl-d5 Ester involves its interaction with various molecular targets and pathways. The compound is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress. By activating Nrf2, the compound induces the expression of antioxidant response genes, thereby providing protection against oxidative damage. Additionally, the compound can interact with hydroxycarboxylic acid receptor 2 (HCAR2), which is involved in anti-inflammatory responses.

類似化合物との比較

Dimethyl Fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.

Monoethyl Fumarate: Similar to Fumaric Acid Monoethyl-d5 Ester but without deuterium atoms.

Diethyl Fumarate: An ester with two ethyl groups, used in various chemical syntheses.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations.

生物活性

Fumaric Acid Monoethyl-d5 Ester (FAME-d5) is a deuterated derivative of fumaric acid monoethyl ester, recognized for its significant biological activity, particularly in anti-inflammatory and antioxidant contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Chemical Formula : C6H3D5O4

- Molecular Weight : 149.16 g/mol

- Appearance : Off-white solid

FAME-d5 exhibits its biological effects through several key pathways:

-

Nrf2 Pathway Activation :

- FAME-d5 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant response genes, thereby providing protection against oxidative damage.

-

Interaction with Hydroxycarboxylic Acid Receptor 2 (HCAR2) :

- The compound also interacts with HCAR2, contributing to its anti-inflammatory properties. This interaction suggests a role in modulating immune responses and inflammation.

- Agonist Activity on Nicotinic Acid Receptors :

Anti-Inflammatory Effects

Research indicates that FAME-d5 possesses significant anti-inflammatory properties. Its ability to activate the Nrf2 pathway helps reduce inflammation markers in various models of inflammatory diseases. For instance:

- In animal studies, administration of FAME-d5 led to decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity .

Antioxidant Effects

FAME-d5's role as an antioxidant is vital for protecting cells from oxidative stress-related damage. By promoting the expression of antioxidant genes through the Nrf2 pathway, the compound helps mitigate cellular damage caused by free radicals.

Pharmacokinetics

The pharmacokinetic profile of FAME-d5 has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following oral administration, peak serum concentrations are typically reached within 2–2.5 hours.

- Half-life : Approximately 1 hour, indicating rapid metabolism and clearance from the body .

- Bioavailability : Studies suggest that FAME-d5 exhibits favorable bioavailability characteristics comparable to other fumaric acid esters used in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of FAME-d5:

- Psoriasis Treatment : FAME-d5 has been evaluated as a treatment option for psoriasis due to its immunomodulatory effects. Clinical trials have shown that patients treated with fumaric acid esters experience significant reductions in psoriasis severity scores compared to placebo groups .

- Multiple Sclerosis (MS) : Research suggests that fumaric acid esters, including FAME-d5, may provide neuroprotective benefits in MS by reducing neuroinflammation and promoting neuronal survival through Nrf2 pathway activation .

Comparative Analysis with Other Fumaric Acid Esters

| Compound | Mechanism of Action | Key Applications |

|---|---|---|

| Dimethyl Fumarate (DMF) | Nrf2 activation, apoptosis modulation | MS treatment |

| Monomethyl Fumarate (MMF) | Nrf2 pathway stimulation | Psoriasis treatment |

| This compound | Nrf2 activation, HCAR2 interaction | Anti-inflammatory applications |

特性

分子式 |

C6H8O4 |

|---|---|

分子量 |

149.16 g/mol |

IUPAC名 |

4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)but-2-enoic acid |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/i1D3,2D2 |

InChIキー |

XLYMOEINVGRTEX-ZBJDZAJPSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=CC(=O)O |

正規SMILES |

CCOC(=O)C=CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。